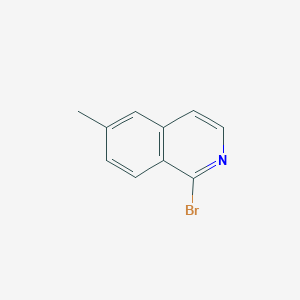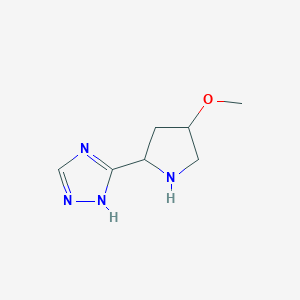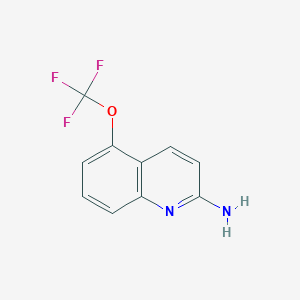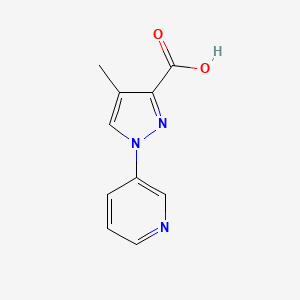
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridinyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with a pyridinyl halide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitro compounds (NO2).
Major Products
Oxidation: this compound can be converted to 4-carboxy-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: The reduction of the pyridinyl group can yield 4-Methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- 4-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the pyridinyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in chemical synthesis and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
4-methyl-1-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-13(12-9(7)10(14)15)8-3-2-4-11-5-8/h2-6H,1H3,(H,14,15) |
Clave InChI |
GWGDHVZESZBQHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13219653.png)
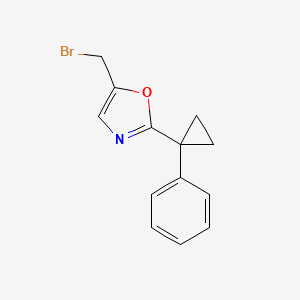
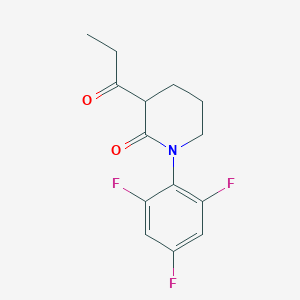
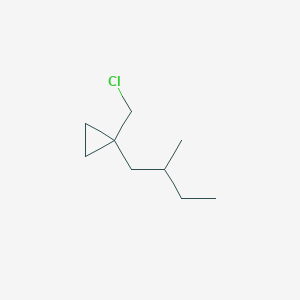
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)




![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
